1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.441. The purity is usually 95%.
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Biological Activity
The compound 1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring contributing to the compound's stability and reactivity.
- Dimethylamino Group : This functional group enhances solubility and may influence biological interactions.
- Benzoyl Group : Provides structural integrity and may play a role in receptor binding.
- Triazole Moiety : Known for its ability to interact with various biological targets.
The molecular formula is C16H20N4O, with a molecular weight of approximately 304.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Intermediate : This is achieved by reacting dimethylamino benzoyl chloride with azetidine under basic conditions.
- Triazole Formation : The azetidine intermediate is then reacted with appropriate reagents to introduce the triazole group.
- Final Cyclization : The final step involves the formation of the pyrrolidinone structure through cyclization reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
The biological activity is hypothesized to occur through several mechanisms:
- Kinase Inhibition : The triazole moiety may interact with ATP-binding sites on kinases, inhibiting their activity and subsequently affecting signal transduction pathways involved in cell growth and survival .
- DNA Interaction : There is evidence suggesting that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against tested pathogens, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells. This suggests a potent anticancer effect that warrants further investigation in vivo .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Structure A | MIC = 15 µg/mL | IC50 = 12 µM |
Compound B | Structure B | MIC = 10 µg/mL | IC50 = 8 µM |
Target Compound | Target Structure | MIC = 5 µg/mL | IC50 = 10 µM |
Properties
IUPAC Name |
1-[[1-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-22(2)16-6-3-5-14(9-16)19(27)24-12-17(13-24)25-11-15(20-21-25)10-23-8-4-7-18(23)26/h3,5-6,9,11,17H,4,7-8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKDJQBNAUTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.